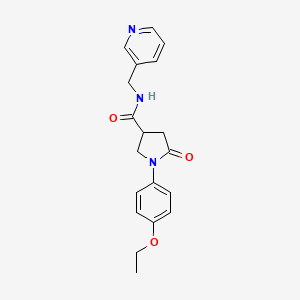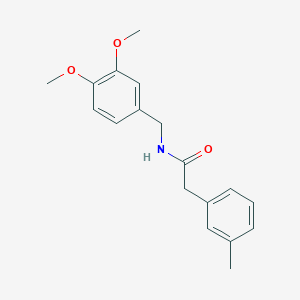
N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl)acetamide, commonly known as DMC or Dibenzoylmethane, is a chemical compound that has been widely studied for its potential applications in various fields of science. DMC is a yellow crystalline powder that is soluble in most organic solvents and has a melting point of 107-110°C. This compound has been found to possess a wide range of biological and pharmacological properties, making it a promising candidate for further research.
作用機序
The mechanism of action of DMC is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and matrix metalloproteinases (MMPs). It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMC has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to scavenge free radicals and protect against oxidative stress, which is implicated in many diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using DMC in lab experiments is its low toxicity and high stability. It has been shown to be relatively non-toxic to cells and animals, making it a safe compound to use in research. It is also stable under various conditions, allowing for easy storage and handling. However, one limitation of using DMC is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on DMC. One area of interest is its potential use in cancer therapy. Further studies are needed to elucidate the mechanisms of action of DMC in cancer cells and to determine its effectiveness in vivo. Another area of interest is its potential use in the treatment of inflammatory diseases. Future studies could focus on the development of novel DMC derivatives with improved solubility and bioavailability. Additionally, DMC could be used as a starting material for the synthesis of other biologically active compounds, leading to the discovery of new drugs and therapies.
合成法
DMC can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 3-methylacetophenone in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure DMC.
科学的研究の応用
DMC has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry. In medicine, DMC has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In biology, DMC has been found to modulate the expression of various genes and proteins, indicating its potential use in gene therapy and protein engineering. In chemistry, DMC has been used as a reagent in organic synthesis reactions, particularly in the synthesis of chiral compounds.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-5-4-6-14(9-13)11-18(20)19-12-15-7-8-16(21-2)17(10-15)22-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCPGWYNSXROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5293702.png)
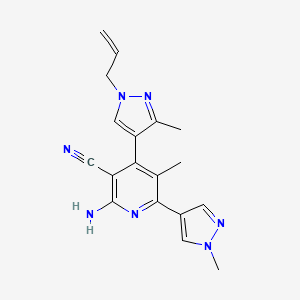
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
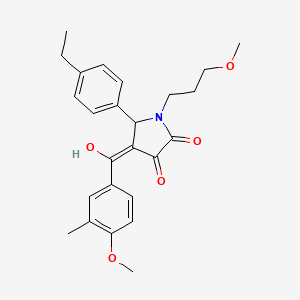
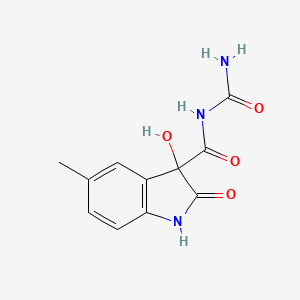
![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
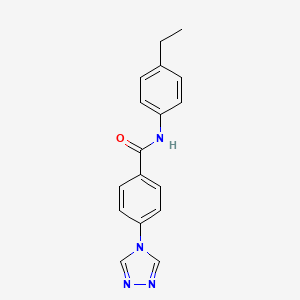
![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)


